molecular formula C12H15N3 B13800559 3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine

3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine

Cat. No.: B13800559
M. Wt: 201.27 g/mol
InChI Key: BUXIWFCSVUWGMN-AATRIKPKSA-N
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Description

3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine is a compound that features both an imidazole ring and a pyridine ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the pyridine ring is a six-membered heterocyclic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized imidazole derivatives, while reduction can produce reduced imidazole compounds.

Scientific Research Applications

3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar imidazole ring structure.

    Pyridine: A compound with a similar pyridine ring structure.

    Histidine: An amino acid containing an imidazole ring.

Uniqueness

3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine is unique due to its combination of both imidazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a wider range of interactions and applications compared to simpler compounds like imidazole or pyridine alone.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-[(E)-2-(1-ethyl-4,5-dihydroimidazol-2-yl)ethenyl]pyridine

InChI

InChI=1S/C12H15N3/c1-2-15-9-8-14-12(15)6-5-11-4-3-7-13-10-11/h3-7,10H,2,8-9H2,1H3/b6-5+

InChI Key

BUXIWFCSVUWGMN-AATRIKPKSA-N

Isomeric SMILES

CCN1CCN=C1/C=C/C2=CN=CC=C2

Canonical SMILES

CCN1CCN=C1C=CC2=CN=CC=C2

Origin of Product

United States

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